molecular formula C7H16N2O B12925921 (S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine

(S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine

Cat. No.: B12925921
M. Wt: 144.21 g/mol
InChI Key: MQSLTFIJDGBCSJ-ZETCQYMHSA-N
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Description

(S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine is a chiral amine compound that features a morpholine ring substituted with a methyl group. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using reagents such as methyl iodide.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, scalability, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological systems, particularly in enzyme inhibition.

    Medicine: Potential use in the development of pharmaceuticals, especially those targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind stereospecifically, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Methylmorpholin-2-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-(4-Methylmorpholin-2-yl)ethan-1-amine: The racemic mixture containing both enantiomers.

    Other Chiral Amines: Compounds such as (S)-1-phenylethylamine and (S)-2-amino-1-butanol, which also exhibit stereospecific interactions.

Uniqueness

(S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to other chiral amines.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-[(2S)-4-methylmorpholin-2-yl]ethanamine

InChI

InChI=1S/C7H16N2O/c1-9-4-5-10-7(6-9)2-3-8/h7H,2-6,8H2,1H3/t7-/m0/s1

InChI Key

MQSLTFIJDGBCSJ-ZETCQYMHSA-N

Isomeric SMILES

CN1CCO[C@H](C1)CCN

Canonical SMILES

CN1CCOC(C1)CCN

Origin of Product

United States

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